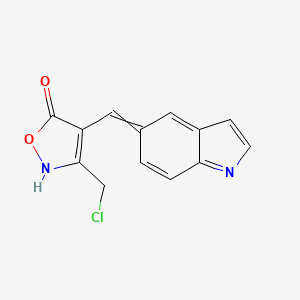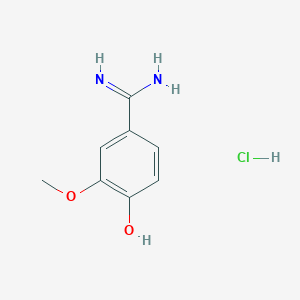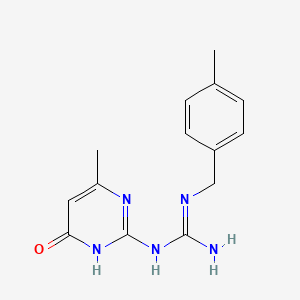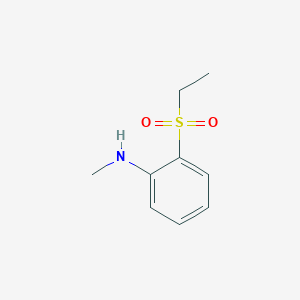
2-(ethanesulfonyl)-N-methylaniline
Vue d'ensemble
Description
2-(Ethanesulfonyl)-N-methylaniline (ESMA) is an organic compound used in a variety of scientific research applications. It is a colorless, solid compound with a molecular weight of 223.26 g/mol and a melting point of 64.5 °C. It is a derivative of aniline, which is a common aromatic amine. It is used in a variety of scientific research applications, including synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Coenzyme M Analogues in Methanobacterium Thermoautotrophicum
Research has shown that analogues of 2-(methylthio)ethanesulfonate (a compound related to 2-(ethanesulfonyl)-N-methylaniline) were synthesized and tested as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. These analogues were investigated for their ability to inhibit the reduction of methyl-coenzyme M to methane, with some, like bromoethanesulfonate and chloroethanesulfonate, proving to be potent inhibitors (Gunsalus, Romesser, & Wolfe, 1978).
Electrochemical Polymerization of 2-Ethylaniline
In a study focusing on the electrochemical polymerization of 2-methylaniline and 2-ethylaniline, researchers found that fully oxidized polymers undergo an acid-base transition leading to the formation of a protonated (bipolaronic) form. This study contributes to the understanding of the electroactive properties of polymers derived from compounds similar to 2-(ethanesulfonyl)-N-methylaniline (D'aprano, Leclerc, & Zotti, 1992).
Synthesis of 2-Chloro-6-Methylaniline
Another relevant study presented a new method for synthesizing 2-chloro-6-methylaniline using 2-methylaniline as the raw material. This process involved several steps, including treatment with chlorosulphonic acid and ammonia, highlighting the versatile synthetic applications of methylanilines (Zhang, 2009).
N-Alkylation of Aniline in Industrial Applications
The vapor phase alkylation of aniline with methanol to form N-methylaniline was explored in a study, showing its industrial significance in the manufacture of various products. The research optimized process parameters, demonstrating the practical application of such compounds in industrial contexts (Nehate & Bokade, 2009).
Environmental Impact: Degradation by Bacteria
An aerobic bacterium was isolated capable of degrading aniline and all isomers of methylaniline, including 2-methylaniline. This discovery is crucial for understanding the environmental impact and biodegradation of compounds like 2-(ethanesulfonyl)-N-methylaniline (Konopka, 1993).
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDBUNNNHVNXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethanesulfonyl)-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)
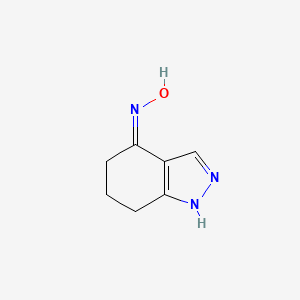
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)

![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)
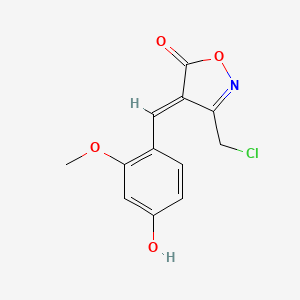
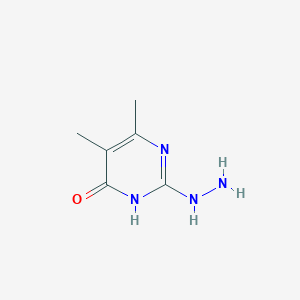
![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)
